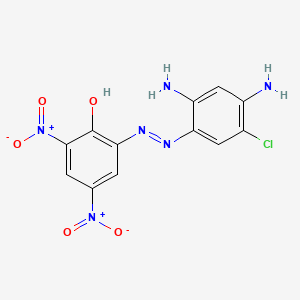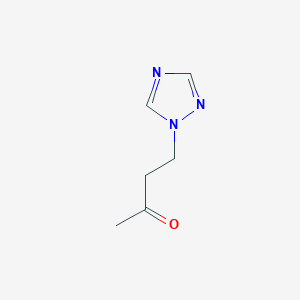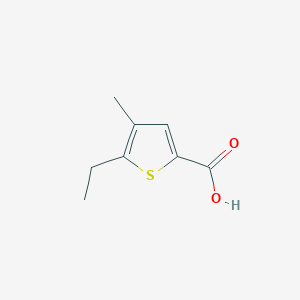
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMPE or Trifluoroacetaldehyde 2-Methoxyphenylhydrazone and is a white crystalline solid with a molecular formula of C10H11F3O2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Nucleophilic Trifluoromethylation : 2,2,2-Trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and 2,2,2-Trifluoro-1-(hydroxyaryl)ethanols have been synthesized efficiently using Ruppert’s reagent and cesium fluoride (Singh, Chakraborty, & Shreeve, 2001).
- Kinetic Resolution : A method using (R)-benzotetramisole as a catalyst has been developed for the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol, useful in preparing enantiomerically pure compounds (Xu, Zhou, Geng, & Chen, 2009).
Biocatalysis and Enzymatic Studies
- Chemoenzymatic Synthesis : 1‐Aryl‐2,2,2‐trifluoroethanones were synthesized and bioreduced using alcohol dehydrogenases for a stereoselective route towards the Odanacatib, an orally bioavailable inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
- Optimization of Biocatalytic Production : Using Lactobacillus senmaizuke for the synthesis of (S)-1-(4-methoxyphenyl) ethanol, an important molecule for various drug intermediates, with optimization of experimental conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).
Material Science and Surface Chemistry
- Adsorption Studies on Silica : The adsorption and reaction of 2,2,2-trifluoroethanol on silica were studied using microcalorimetric, FTIR, and DFT studies, revealing insights into the interactions and bonding mechanisms (Natal-Santiago & Dumesic, 1998).
Analytical and Physical Chemistry
- Study of Luminous Performance : Research on europium (III) ternary complexes, employing compounds like 1-(4-Methoxyphenyl)- 3-(4-tert-butylphenyl)-1,3-propanedione, shows significant luminescent properties, indicating potential applications in materials science (Tang, Wei, Zhang, Hou, & Zhou, 2021).
Applications in Drug Synthesis and Evaluation
- Synthesis of Derivatives for Biological Evaluation : Derivatives involving 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol have been synthesized and evaluated for antimicrobial activity, indicating its utility in drug development (Chaudhari, 2012).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGXFAXHCGFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385231 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol | |
CAS RN |
26902-84-1 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate](/img/structure/B1608758.png)





![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)

![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)


